3-(Dimethylamino)butyl dimethylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)butyl dimethylcarbamate typically involves the reaction of 3-(dimethylamino)butanol with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)butyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
3-(dimethylamino)butyl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interaction with nicotinic acetylcholine receptors.
Medicine: Potential therapeutic applications due to its agonistic activity on nicotinic receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2, α3β4, α4β4, and α7 subtypes. The binding of 3-(dimethylamino)butyl dimethylcarbamate to these receptors leads to their activation, which in turn triggers a cascade of intracellular events. This activation is crucial for its pharmacological effects, including modulation of neurotransmitter release and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Carbamoylcholine: Another nicotinic acetylcholine receptor agonist with similar structural features.
Dimethylcarbamate derivatives: Compounds with variations in the carbamate group or the aminoalkyl chain.
Uniqueness
3-(dimethylamino)butyl dimethylcarbamate stands out due to its specific binding affinity and selectivity for certain nicotinic acetylcholine receptor subtypes. This selectivity makes it a valuable tool in neuropharmacological research and potential therapeutic applications .
Properties
Molecular Formula |
C9H20N2O2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
[(3R)-3-(dimethylamino)butyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-8(10(2)3)6-7-13-9(12)11(4)5/h8H,6-7H2,1-5H3/t8-/m1/s1 |
InChI Key |
VVGQXMCHKFOTKZ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCOC(=O)N(C)C)N(C)C |
Canonical SMILES |
CC(CCOC(=O)N(C)C)N(C)C |
Origin of Product |
United States |
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